Cas no 2093478-69-2 ((3S)-3-(4-chlorophenyl)-3-(pyridin-2-yl)propyldimethylamine, but-2-enedioic acid)

(3S)-3-(4-Chlorophenyl)-3-(pyridin-2-yl)propyldimethylamine, as a but-2-enedioic acid salt, is a chiral tertiary amine derivative with potential pharmacological relevance. The compound features a stereocenter at the 3-position, contributing to its enantioselective interactions in biological systems. The presence of a 4-chlorophenyl and pyridinyl moiety enhances its binding affinity to certain receptor targets, while the dimethylamine group improves solubility and bioavailability. The but-2-enedioic acid counterion ensures stability and facilitates crystalline formation, aiding in purification and formulation. This combination of structural features makes it a candidate for further investigation in medicinal chemistry applications, particularly where selective modulation of biological pathways is desired. The salt form also offers improved handling characteristics compared to the free base.
(3S)-3-(4-chlorophenyl)-3-(pyridin-2-yl)propyldimethylamine, but-2-enedioic acid structure
2093478-69-2 structure
Product name:(3S)-3-(4-chlorophenyl)-3-(pyridin-2-yl)propyldimethylamine, but-2-enedioic acid
CAS No:2093478-69-2
MF:C20H23ClN2O4
MW:390.860624551773
CID:5173979
PubChem ID:16667442

(3S)-3-(4-chlorophenyl)-3-(pyridin-2-yl)propyldimethylamine, but-2-enedioic acid Chemical and Physical Properties

Names and Identifiers

    • S-(+)-Chlorpheniramine maleate salt
    • Z1556047556
    • (Z)-but-2-enedioic acid,(3S)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine
    • [(3S)-3-(4-chlorophenyl)-3-(pyridin-2-yl)propyl]dimethylamine; but-2-enedioic acid
    • (3S)-3-(4-chlorophenyl)-3-(pyridin-2-yl)propyldimethylamine, but-2-enedioic acid
    • Inchi: 1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t15-;/m0./s1
    • InChI Key: DBAKFASWICGISY-YAKGRJRBSA-N
    • SMILES: ClC1C=CC(=CC=1)[C@@H](C1C=CC=CN=1)CCN(C)C.OC(/C=C/C(=O)O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 7
  • Complexity: 368
  • Topological Polar Surface Area: 90.7

(3S)-3-(4-chlorophenyl)-3-(pyridin-2-yl)propyldimethylamine, but-2-enedioic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-123802-0.05g
[(3S)-3-(4-chlorophenyl)-3-(pyridin-2-yl)propyl]dimethylamine, but-2-enedioic acid
2093478-69-2
0.05g
$628.0 2023-07-07
Enamine
EN300-123802-50mg
[(3S)-3-(4-chlorophenyl)-3-(pyridin-2-yl)propyl]dimethylamine, but-2-enedioic acid
2093478-69-2
50mg
$628.0 2023-10-02
Enamine
EN300-123802-0.1g
[(3S)-3-(4-chlorophenyl)-3-(pyridin-2-yl)propyl]dimethylamine, but-2-enedioic acid
2093478-69-2
0.1g
$757.0 2023-07-07
Enamine
EN300-123802-100mg
[(3S)-3-(4-chlorophenyl)-3-(pyridin-2-yl)propyl]dimethylamine, but-2-enedioic acid
2093478-69-2
100mg
$757.0 2023-10-02

(3S)-3-(4-chlorophenyl)-3-(pyridin-2-yl)propyldimethylamine, but-2-enedioic acid Related Literature

Recommend Articles

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.